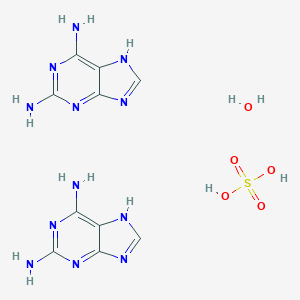

Purine, 2,6-diamino-, sulfate, hydrate

説明

Purine, 2,6-diamino-, sulfate, hydrate is a chemical compound with the molecular formula C10H16N12O5S and a molecular weight of 416.376 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Purine, 2,6-diamino-, sulfate, hydrate can be synthesized through several methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid, followed by crystallization from water to obtain the hydrate form . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and filtration to achieve the desired quality and consistency of the compound .

化学反応の分析

Types of Reactions: Purine, 2,6-diamino-, sulfate, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with halogenating agents, resulting in the replacement of amino groups with halogen atoms.

Major Products Formed: The major products formed from these reactions include various derivatives of purine, such as 2,6-diamino-8-hydroxypurine and halogenated purines .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₆N₁₂O₅S

- Molecular Weight : 416.376 g/mol

- IUPAC Name : 2,6-diaminopurine sulfate hydrate

The compound features two amino groups at the 2 and 6 positions of the purine ring structure, along with a sulfate group and water molecules in its hydrated form. This unique configuration enhances its solubility and biological activity compared to other purines.

Antiviral Properties

2,6-DAP sulfate has been investigated for its antiviral potential . Research indicates that it can inhibit the replication of various viruses, including:

- Herpes simplex viruses

- Adenoviruses

- Retroviruses

The mechanism of action involves the incorporation of 2,6-DAP sulfate into viral DNA, which leads to replication errors and prevents the production of viral progeny. This property positions it as a candidate for developing antiviral therapies .

Antitumor Activity

In addition to its antiviral effects, 2,6-DAP sulfate has demonstrated cytotoxicity against cancer cell lines . The compound appears to inhibit DNA synthesis and cell proliferation, although the precise mechanisms remain under investigation. Its potential as an anticancer agent warrants further research to evaluate efficacy and safety in clinical settings .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2,6-DAP sulfate, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminoadenine | Contains an amino group at position 2 | Inhibitor of nucleic acid synthesis |

| 9H-Purine-2,6-diamine | Lacks sulfate group | Similar biological activity |

| Adenosine Triphosphate (ATP) | Contains ribose sugar | Primary energy carrier in cells |

| Caffeine | Methylated derivative of purine | Stimulant affecting central nervous system |

The presence of both amino groups and a sulfate functionality in 2,6-DAP sulfate enhances its solubility and biological activity compared to these other compounds .

Case Studies and Research Findings

- Antiviral Efficacy Study : A study demonstrated that 2,6-DAP sulfate effectively inhibited the replication of herpes simplex virus type 1 (HSV-1) in vitro. The results indicated a significant reduction in viral load when treated with varying concentrations of the compound .

- Cytotoxicity Assay : In another study focusing on cancer cell lines (e.g., HeLa cells), 2,6-DAP sulfate exhibited dose-dependent cytotoxic effects. The findings suggested that higher concentrations led to increased apoptosis rates among treated cells .

- Mechanism Elucidation : Research utilizing radioligand binding assays revealed that 2,6-DAP sulfate interacts with adenosine receptors, contributing to its pharmacological profile. This interaction may play a role in its anticancer and antiviral activities .

作用機序

The mechanism of action of purine, 2,6-diamino-, sulfate, hydrate involves its interaction with nucleic acids and enzymes. It acts as a substrate for enzymes such as xanthine oxidase, leading to the formation of oxidized derivatives . These interactions can affect the stability and function of nucleic acids, making it a valuable tool in biochemical research.

類似化合物との比較

2,6-Diaminopurine: A closely related compound with similar chemical properties and applications.

Adenine: Another purine derivative that plays a key role in the structure of DNA and RNA.

Guanine: A purine base found in nucleic acids, similar in structure to 2,6-diaminopurine.

Uniqueness: Purine, 2,6-diamino-, sulfate, hydrate is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and interact with nucleic acids in a way that other purine derivatives may not. Its sulfate and hydrate forms also contribute to its unique properties and applications in various scientific fields .

生物活性

Purine, 2,6-diamino-, sulfate, hydrate is a purine derivative known for its significant biological activity. This compound has garnered interest due to its role as an inhibitor of nucleic acid synthesis and its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological functions. The compound's molecular formula is , indicating the presence of amino groups and a sulfate moiety which are crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of nucleic acid synthesis. It achieves this by interfering with the enzymatic processes involved in DNA and RNA replication. Specifically, it acts as an antagonist to enzymes such as DNA polymerase and RNA polymerase, thereby hindering the proliferation of cells that rely on these pathways for growth and replication .

Inhibition of Nucleic Acid Synthesis

Research indicates that this compound exhibits notable inhibitory effects on nucleic acid synthesis. This is particularly relevant in cancer research where uncontrolled cell division is a hallmark of tumor growth. Studies have shown that this compound can effectively reduce the viability of various cancer cell lines by disrupting their nucleic acid metabolism .

Antiviral Properties

In addition to its anticancer potential, this purine derivative has been investigated for its antiviral properties. It has shown efficacy against certain viral infections by inhibiting viral replication through similar mechanisms that affect cellular nucleic acid synthesis.

Study on Anticancer Activity

A study conducted by researchers exploring the effects of 2,6-diamino-purine derivatives found that these compounds significantly reduced cell viability in breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .

Antiviral Research

Another study focused on the antiviral activity of this compound against Herpes Simplex Virus (HSV). The results indicated a marked reduction in viral load in treated cells compared to controls. The mechanism was attributed to the inhibition of viral DNA polymerase activity.

Data Summary

特性

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCSVCLBFWLFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333698 | |

| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116295-72-8 | |

| Record name | Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。